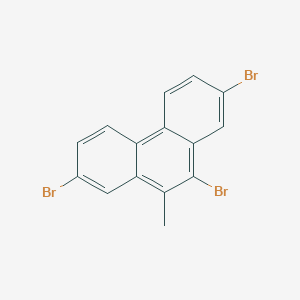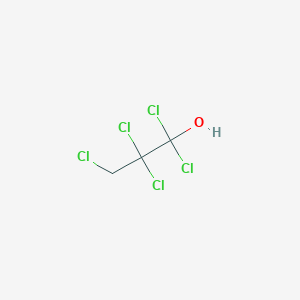
1-Acetyl-L-prolyl-L-phenylalanylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-L-prolyl-L-phenylalanylglycinamide is a synthetic peptide compound composed of the amino acids proline, phenylalanine, and glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-L-prolyl-L-phenylalanylglycinamide typically involves the stepwise coupling of the amino acids proline, phenylalanine, and glycine. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or uronium salts, which facilitate the formation of peptide bonds. The final step involves the deprotection of the amino groups to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production.
化学反応の分析
Types of Reactions
1-Acetyl-L-prolyl-L-phenylalanylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the peptide bonds, leading to modifications of the peptide chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
科学的研究の応用
1-Acetyl-L-prolyl-L-phenylalanylglycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of novel materials and biotechnological applications.
作用機序
The mechanism of action of 1-Acetyl-L-prolyl-L-phenylalanylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby exerting its effects.
類似化合物との比較
Similar Compounds
1-Acetyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-valyl-L-tyrosine: Another synthetic peptide with a similar structure but different amino acid composition.
Prolylphenylalanine: A dipeptide composed of proline and phenylalanine, used in biochemical and biomedical research.
Uniqueness
1-Acetyl-L-prolyl-L-phenylalanylglycinamide is unique due to its specific amino acid sequence and the presence of an acetyl group, which can influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
52134-73-3 |
|---|---|
分子式 |
C18H24N4O4 |
分子量 |
360.4 g/mol |
IUPAC名 |
(2S)-1-acetyl-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H24N4O4/c1-12(23)22-9-5-8-15(22)18(26)21-14(17(25)20-11-16(19)24)10-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3,(H2,19,24)(H,20,25)(H,21,26)/t14-,15-/m0/s1 |
InChIキー |
COZVLTWAEIKRMJ-GJZGRUSLSA-N |
異性体SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N |
正規SMILES |
CC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)

![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)


![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)




![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)


